molecular formula C27H21NO B1365479 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone CAS No. 1432505-78-6

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone

Cat. No.: B1365479
CAS No.: 1432505-78-6
M. Wt: 375.5 g/mol
InChI Key: JBHFXWSEIGJYKW-DYTRJAOYSA-N
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Description

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial effects

Mode of Action

Related compounds have been found to interact with their targets, leading to antibacterial effects The compound may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial cell death

Biochemical Pathways

Related compounds have been shown to exhibit antibacterial activity , suggesting that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication

Result of Action

Based on the antibacterial activity of related compounds , it can be hypothesized that this compound may lead to bacterial cell death

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone is not well-studied. Factors such as temperature, pH, and presence of other compounds could potentially affect its activity. For instance, certain compounds exhibit different behaviors in different solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Diphenylamino-phenyl)-1-phenyl-propenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chalcone structure with a diphenylamino group. This combination imparts distinct photophysical properties, making it particularly useful in optoelectronic applications such as OLEDs . Additionally, its potential biological activities make it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFXWSEIGJYKW-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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